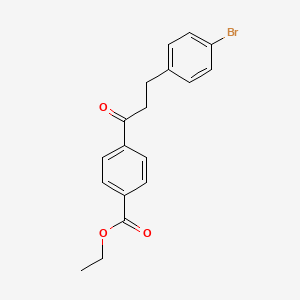

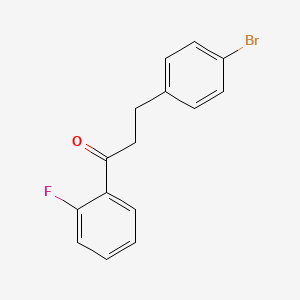

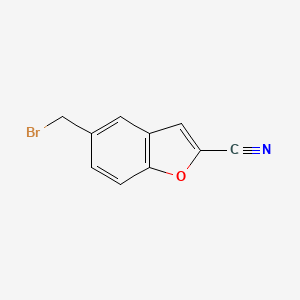

3-(4-Bromophenyl)-2'-fluoropropiophenone; 97%

Overview

Description

“3-(4-Bromophenyl)-2’-fluoropropiophenone” is a chemical compound that is related to other nitrogen-rich organic compounds by their synthesis . It’s also used as a reagent in the synthesis of substituted 2-aminothiazoles .

Molecular Structure Analysis

The molecular structure of “3-(4-Bromophenyl)-2’-fluoropropiophenone” has been analyzed using various methods. It was successfully synthesized and crystallized in the monoclinic system of P21/c space group . The unit cell dimensions are: a = 27.795 (3) Å, b = 3.9690 (4) Å, c = 11.3703 (11) Å, α = 90°, β = 93.290 (2)°, γ = 90° and Z = 4 .Scientific Research Applications

Antimicrobial Agent Development

The structural moiety of 4-bromophenyl is known to contribute to antimicrobial properties. Research has indicated that derivatives of this compound exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria . This makes it a valuable candidate for the development of new antimicrobial agents that could be effective in treating infections resistant to current antibiotics.

Anticancer Activity

Compounds containing the 4-bromophenyl group have been studied for their anticancer properties . Specifically, derivatives have shown promise in inhibiting the growth of human breast adenocarcinoma cancer cell lines (MCF7), suggesting potential applications in cancer treatment strategies .

Neuroprotective Research

The neurotoxic potential of pyrazoline derivatives, which can be synthesized from compounds like 3-(4-Bromophenyl)-2’-fluoropropiophenone, has been investigated. These studies are crucial for understanding the impact of such compounds on neurological health , particularly in relation to enzyme activity in the brain and oxidative stress markers .

Liquid Crystal Technology

Derivatives of 3-(4-Bromophenyl)-2’-fluoropropiophenone have been used as building blocks for the synthesis of liquid crystal oligomers and polymers . These materials are essential for the development of liquid crystal displays (LCDs), which are ubiquitous in modern electronic devices .

Antioxidant Properties

The presence of the 4-bromophenyl group in chemical compounds has been associated with antioxidant activities . This property is important for combating oxidative stress in cells, which is linked to various diseases and aging processes .

Inhibitors for Enzymatic Reactions

Compounds with the β-ketoenol functionality, which can be designed using 3-(4-Bromophenyl)-2’-fluoropropiophenone, are emerging as potent inhibitors for specific enzymatic reactions. These inhibitors have significant implications in pharmaceutical research, particularly for developing treatments for diseases where enzyme regulation is crucial .

Biological Significance in Aquatic Species

Studies have explored the biological activities of pyrazoline derivatives on aquatic species such as rainbow trout. These investigations provide insights into the environmental impact of such compounds and their potential effects on aquatic life .

Pharmaceutical Drug Design

The molecular structure of 3-(4-Bromophenyl)-2’-fluoropropiophenone can be utilized in the design of new pharmaceutical drugs. Its derivatives have shown a wide range of biological activities, making it a valuable scaffold for drug discovery and development .

Safety and Hazards

Mechanism of Action

Target of Action

Similar compounds have been found to interact withAcetylcholinesterase (AchE) . AchE is a principal enzyme that hydrolyzes acetylcholine in the cholinergic nervous system of both vertebrates and invertebrates . It plays a crucial role in nerve impulse transmission, and any alteration in its activity can lead to significant behavioral changes and movement impairments .

Mode of Action

For instance, some bromophenyl derivatives have been found to inhibit AchE activity . This inhibition could affect normal nerve pulses’ transmission, leading to dramatic behavioral changes, body movement impairment, and even a reduced number of survival organisms .

Biochemical Pathways

Similar compounds have been associated with the modulation of oxidative stress pathways . These compounds can increase the production of reactive oxygen species (ROS) and free radicals, which can lead to cellular damage . The overexpression of ROS has been linked to disease development .

Pharmacokinetics

Similar compounds have been studied for their medicinal potential based on physiochemical and pharmacokinetics, including gastrointestinal (gi) absorption, blood-brain barrier (bbb) permeation, skin permeation capability, caco-2 permeability, madin–darby canine kidney (mdck) permeability, and drug metabolism by the cytochrome p450 (cyp) family of liver enzymes .

Result of Action

Similar compounds have been found to exhibit a range of biological activities, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3-(4-Bromophenyl)-2’-fluoropropiophenone. For instance, 4-Bromodiphenyl ether, a related compound, is a persistent organic environmental pollutant . It’s the metabolism of polybrominated diphenylethers, which are widely used as bromine-based fire retardants . Therefore, the presence of such compounds in the environment could potentially affect the action of 3-(4-Bromophenyl)-2’-fluoropropiophenone.

properties

IUPAC Name |

3-(4-bromophenyl)-1-(2-fluorophenyl)propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12BrFO/c16-12-8-5-11(6-9-12)7-10-15(18)13-3-1-2-4-14(13)17/h1-6,8-9H,7,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCBQKGYIUZIBOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)CCC2=CC=C(C=C2)Br)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12BrFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801227645 | |

| Record name | 1-Propanone, 3-(4-bromophenyl)-1-(2-fluorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801227645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Bromophenyl)-1-(2-fluorophenyl)propan-1-one | |

CAS RN |

898761-70-1 | |

| Record name | 1-Propanone, 3-(4-bromophenyl)-1-(2-fluorophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898761-70-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Propanone, 3-(4-bromophenyl)-1-(2-fluorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801227645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl]-1,4-piperazinedicarboxylic acid 1,4-bis(1,1-dimethylethyl) ester](/img/structure/B6337355.png)

![(Propan-2-yl)({[3-(trifluoromethyl)phenyl]methyl})amine hydrochloride](/img/structure/B6337389.png)

![Butyl({[4-(trifluoromethyl)phenyl]methyl})amine hydrochloride](/img/structure/B6337396.png)

![Propyl({[4-(trifluoromethyl)phenyl]methyl})amine hydrochloride](/img/structure/B6337398.png)